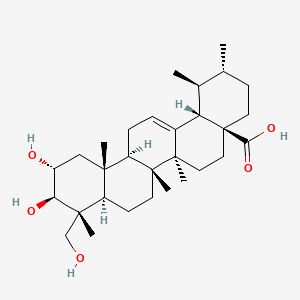

Asiatic Acid

Description

From Centella asiatica and other plants; shows a variety of bioactivities.

This compound has been reported in Ugni molinae, Craibiodendron yunnanense, and other organisms with data available.

from Centella asiatica and other plants; shows a variety of bioactivities; structure in first source

Properties

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24+,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-UYDOISQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019207 | |

| Record name | Asiatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-92-6 | |

| Record name | Asiatic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asiatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asiatic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asiatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | asiatic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urs-12-en-28-oic acid, 2,3,23-trihydroxy-, (2α,3β,4α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASIATIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PA5A687X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASIATIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis of Asiatic Acid: A Technical Guide to its Origins and Natural Sources

For Immediate Release

This technical guide provides a comprehensive overview of the origins and natural sources of Asiatic Acid, a pentacyclic triterpenoid of significant interest to the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its biosynthesis, distribution in the plant kingdom, and methodologies for its extraction and quantification.

Introduction to this compound

This compound (C₃₀H₄₈O₅) is a naturally occurring pentacyclic triterpenoid that has garnered substantial attention for its diverse pharmacological properties, including wound healing, anti-inflammatory, antioxidant, and neuroprotective effects. Its multifaceted biological activities have made it a focal point in the development of novel therapeutics and advanced skincare formulations. Understanding its natural origins and biosynthetic pathways is crucial for its sustainable sourcing and potential biotechnological production.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom. While it is most famously associated with Centella asiatica (L.) Urb., commonly known as Gotu Kola, it is also present in a variety of other plant species.

The primary and most commercially significant source of this compound is Centella asiatica . This perennial herbaceous plant, belonging to the Apiaceae family, is native to tropical and subtropical regions of Asia, Australia, and Africa. The concentration of this compound can vary depending on the geographical origin, growing conditions, and the part of the plant being analyzed.

Other notable plant sources of this compound include:

-

Bacopa monnieri (Brahmi)

-

Urtica dioica (Stinging Nettle)[1]

-

Actinidia arguta (Kiwi Berry)[2]

-

Maytenus procumbens [2]

-

Symplocos lancifolia

-

Vateria indica

Data Presentation: Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in various parts of Centella asiatica has been a subject of numerous studies. The following tables summarize the quantitative data from selected research, highlighting the variability of this compound content.

Table 1: this compound Content in Different Parts of Centella asiatica

| Plant Part | This compound Content (μg/g fresh weight) | Reference |

| Root | 190.2 | |

| Rhizome | Not specified in this study | |

| Petiole | Not specified in this study | |

| Leaf | Lower than root |

Table 2: Triterpenoid Content in Two Morphologically Distinct Accessions of Centella asiatica

| Accession | This compound (%) | Asiaticoside (%) | Madecassoside (%) | Reference |

| SL (Small Leaf) | 0.04 | 0.34 | 0.38 | |

| LL (Large Leaf) | 0.05 | 0.31 | 0.31 |

Table 3: Triterpene Concentration in Centella asiatica Extract

| Triterpene | Concentration (mg/mL) | Reference |

| This compound | Low | |

| Madecassic Acid | Low | |

| Asiaticoside | 1.97 ± 2.65 | |

| Madecassoside | 3.10 ± 4.58 |

Biosynthesis of this compound

This compound, being a pentacyclic triterpenoid, is synthesized in plants through the isoprenoid pathway. The biosynthesis begins with the cyclization of 2,3-oxidosqualene and involves a series of enzymatic modifications, primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYP450s).

The key steps in the proposed biosynthetic pathway of this compound are:

-

Formation of the Triterpene Skeleton: The precursor 2,3-oxidosqualene is cyclized by β-amyrin synthase (bAS) to form β-amyrin, the fundamental pentacyclic triterpene skeleton.

-

Oxidation Steps: A series of oxidation reactions are catalyzed by cytochrome P450 enzymes. Specifically, the enzyme CYP716A83 acts as a C-28 oxidase, converting β-amyrin to ursolic acid.

-

Hydroxylation: Further hydroxylation at the C-23 position is carried out by another P450 enzyme, CYP714E19, leading to the formation of this compound.

Mandatory Visualization: Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The extraction and quantification of this compound from plant materials involve various methodologies. Below are detailed protocols for key experiments.

Sample Preparation

-

Harvesting and Drying: The aerial parts of Centella asiatica are harvested and thoroughly washed to remove any debris.

-

The plant material is then dried, typically in an oven at a temperature of 50°C for 3-7 days, to a constant weight.

-

Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction Methodologies

-

A known quantity of the dried plant powder is placed in a thimble.

-

The thimble is placed in a Soxhlet extractor.

-

The extraction is performed using a suitable solvent, such as methanol, for a duration of 8 hours.

-

The solvent is then evaporated under vacuum to obtain the crude extract.

-

A sample of the dried plant powder is mixed with a solvent (e.g., absolute ethanol) in a vessel.

-

The mixture is subjected to microwave irradiation at a specified power (e.g., 600 W) and temperature (e.g., 75°C) for a set number of cycles.

-

The extract is then filtered to separate the solid residue.

-

The dried plant material is loaded into an extraction vessel.

-

Subcritical water is pumped into the vessel at a specific temperature and pressure (e.g., 250°C and 40 MPa).

-

The extraction is carried out for a defined period (e.g., 5 hours).

-

The extract is then cooled and collected.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent like methanol. Serial dilutions are made to create calibration standards.

-

Sample Preparation: The crude plant extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a modifier like phosphoric acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 214 nm.

-

-

Analysis: The prepared sample and standards are injected into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.

Mandatory Visualization: Experimental Workflow for this compound Analysis

Caption: General experimental workflow for extraction and analysis.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. Centella asiatica remains the most prominent natural source, with its concentration varying based on several factors. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering and biotechnological production to ensure a sustainable supply. The detailed experimental protocols provided in this guide offer a foundation for researchers to effectively extract, isolate, and quantify this promising compound for further investigation and application.

References

- 1. mdpi.com [mdpi.com]

- 2. A new method for preparing pentacyclic triterpene rich Centella asiatica extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling and optimization of microwave-assisted extraction of pentacyclic triterpenes from Centella asiatica leaves using response surface methodology [agris.fao.org]

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Asiatic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Asiatic Acid is a pentacyclic triterpenoid derived from various medicinal plants, most notably Centella asiatica.[1] It is recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[2] This technical guide provides a detailed overview of its chemical structure and key physicochemical properties, offering valuable data and methodologies for professionals in research and drug development.

Chemical Structure

This compound is a pentacyclic triterpenoid belonging to the ursane family.[2][3] Its structure features a carboxyl group at position 28 and hydroxyl groups at positions 2, 3, and 23. The IUPAC name for this compound is (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid.

The molecular formula of this compound is C₃₀H₄₈O₅. Its structure contains four hydrogen bond donors and five hydrogen bond acceptors, which contribute to its biological activity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source(s) |

| Molecular Weight | 488.7 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 325-330 °C | |

| Boiling Point | 609.4 ± 55.0 °C (Predicted) | |

| Solubility | ||

| Water | Insoluble/Sparingly soluble | |

| DMSO | ≥24.45 mg/mL, 97 mg/mL | |

| Ethanol | Soluble, ~10 mg/mL | |

| Methanol | Soluble | |

| Dimethylformamide (DMF) | Soluble, ~20 mg/mL | |

| pKa | 4.66 ± 0.70 (Predicted) | |

| LogP | 5.7 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 5 |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. Below are generalized methodologies for key experiments.

Melting Point Determination

The melting point of an organic solid can be determined using a capillary tube method with an appropriate apparatus, such as a Mel-Temp or Thiele tube.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

Heating: The sample is heated rapidly to determine an approximate melting range. Subsequently, a fresh sample is heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.

Solubility Determination

The solubility of this compound in various solvents can be determined through a standardized procedure.

-

Sample Preparation: A known, excess amount of this compound is added to a specific volume of the solvent of interest in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear, filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

pKa Determination

The acid dissociation constant (pKa) can be determined using methods such as potentiometric titration or spectrophotometry.

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent due to its low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, contributing to its therapeutic effects. The following diagrams illustrate a simplified signaling pathway and a common experimental workflow.

Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.

Caption: General experimental workflow for assessing the wound healing effects of this compound.

References

Asiatic Acid: A Technical Guide to its Pharmacological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asiatic acid, a pentacyclic triterpenoid derived from Centella asiatica, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the primary pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, cardioprotective, hepatoprotective, anti-cancer, and wound healing effects. This document details the molecular mechanisms and signaling pathways implicated in these activities, supported by quantitative data and comprehensive experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

This compound (AA) is a key bioactive constituent of Centella asiatica, a medicinal plant with a long history of use in traditional medicine.[1] Extensive research has demonstrated that AA possesses a wide spectrum of pharmacological properties, making it a promising candidate for the development of novel therapeutics for various chronic diseases.[2][3] Its multi-target nature allows it to influence numerous signaling cascades involved in the pathogenesis of complex diseases.[3] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Primary Pharmacological Activities

This compound exhibits a range of pharmacological effects, which are summarized below. The subsequent sections will provide detailed experimental methodologies to investigate these activities.

-

Anti-inflammatory Activity: this compound mitigates inflammation by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB signaling pathway and modulation of MAPKs.[4]

-

Antioxidant Effects: AA demonstrates potent antioxidant properties by enhancing the activity of endogenous antioxidant enzymes and activating the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.

-

Neuroprotective Potential: this compound has shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases like Parkinson's and Alzheimer's. Its neuroprotective effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties, often involving the PI3K/Akt signaling pathway.

-

Cardioprotective Effects: In preclinical studies, this compound has been shown to protect the heart from injury by activating pro-survival signaling pathways such as the Akt/GSK-3β pathway and by attenuating cardiac remodeling.

-

Hepatoprotective Activity: this compound exhibits protective effects against liver damage induced by various toxins. Its mechanisms of action include reducing endoplasmic reticulum stress, promoting hepatocyte autophagy, and mitigating oxidative stress.

-

Anti-Cancer Properties: AA has demonstrated anti-tumor activity in various cancer cell lines. It can inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis through modulation of signaling pathways like PI3K/Akt/mTOR and STAT3.

-

Wound Healing Promotion: this compound accelerates wound healing by stimulating collagen synthesis, promoting fibroblast proliferation, and modulating the inflammatory response during the healing process.

-

Metabolic Regulation: Studies suggest that this compound can ameliorate metabolic alterations associated with metabolic syndrome by improving insulin sensitivity and lipid profiles.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 64.52 ± 2.49 | |

| H1975 | Non-Small Cell Lung Cancer | 36.55 ± 0.86 | |

| BEAS-2B | Normal Lung Epithelial | 184.10 ± 5.38 | |

| cis NPC-039 | Cisplatin-Resistant Nasopharyngeal Carcinoma | ~50-75 | |

| cis NPC-BM | Cisplatin-Resistant Nasopharyngeal Carcinoma | ~50-75 | |

| SH-SY5Y | Neuroblastoma | 34.99 ± 0.12 |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dose | Pharmacological Effect | Reference |

| Carrageenan-induced paw edema | Mice | 1, 5, 10 mg/kg (i.p.) | Reduced paw edema and inflammatory markers | |

| Doxorubicin-induced cardiotoxicity | Mice | 10, 30 mg/kg | Attenuated cardiac injury and improved function | |

| High-carbohydrate, high-fat diet-induced metabolic syndrome | Rats | 10, 20 mg/kg | Reduced fasting blood glucose and improved insulin resistance | |

| CCl4-induced liver fibrosis | Rats | 5, 15 mg/kg | Ameliorated liver fibrosis and oxidative stress | |

| Breast cancer xenograft | Mice | 50 mg/kg | Reduced tumor volume and lung nodules |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the pharmacological activities of this compound.

Anti-Cancer Activity: MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, H1975)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µg/ml). A vehicle control (DMSO) should be included. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 15 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to assess the anti-inflammatory effects of this compound.

Materials:

-

Male ICR mice

-

This compound

-

λ-Carrageenan (1% in saline)

-

Indomethacin (positive control)

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.

-

Treatment: Administer this compound (e.g., 1, 5, 10 mg/kg) or indomethacin intraperitoneally (i.p.) to the mice. The control group receives the vehicle.

-

Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Neuroprotective Activity: SH-SY5Y Cell Culture and Treatment

This protocol describes the use of the SH-SY5Y human neuroblastoma cell line to investigate the neuroprotective effects of this compound against a neurotoxin.

Materials:

-

SH-SY5Y cells

-

Culture medium (e.g., DMEM/F-12 with 10% FBS)

-

This compound

-

Neurotoxin (e.g., 1-methyl-4-phenylpyridinium, MPP⁺)

-

Reagents for viability assays (e.g., MTT) and apoptosis assays (e.g., Hoechst staining)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in the appropriate medium and incubate at 37°C in a 5% CO₂ humidified atmosphere.

-

Pre-treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 0.1, 1, 10 nM) for 24 hours.

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin such as MPP⁺ (e.g., 300 µM) for 24 hours to induce neuronal damage.

-

Assessment of Neuroprotection: Evaluate the neuroprotective effects of this compound by performing cell viability assays (e.g., MTT) and apoptosis assays (e.g., Hoechst staining to observe nuclear morphology).

-

Data Analysis: Compare the viability and apoptosis rates of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone.

Wound Healing Activity: In Vitro Scratch Assay

This assay is used to assess the effect of this compound on cell migration, a crucial process in wound healing.

Materials:

-

Fibroblast or keratinocyte cell line

-

Complete culture medium

-

This compound

-

6-well or 12-well plates

-

200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing different concentrations of this compound to the wells. A control group with medium alone should be included.

-

Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each treatment group.

Analysis of Signaling Pathways: Western Blotting

This protocol is a general guideline for analyzing the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

-

Cells or tissue samples treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells or tissues in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by running them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Anti-inflammatory Signaling Pathway of this compound

Antioxidant Signaling Pathway of this compound

Anti-Cancer PI3K/Akt/mTOR Signaling Pathway

Experimental Workflow for In Vitro Analysis

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of pharmacological activities that hold significant therapeutic potential for a variety of diseases. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-target drug candidate. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the mechanisms of action and therapeutic applications of this compound. Future research should focus on conducting well-designed clinical trials to validate the preclinical findings and to establish the safety and efficacy of this compound in humans. Furthermore, the development of novel drug delivery systems could help to overcome the challenges associated with its poor bioavailability and enhance its therapeutic effectiveness.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Neuroprotective Effects of this compound on Autophagy and Mitochondrial Integrity in a Parkinson’s Disease Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Protects Dopaminergic Neurons from Neuroinflammation by Suppressing Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Asiatic Acid's Mechanism of Action in Neurological Disorders: A Technical Guide

Abstract

Asiatic Acid (AA), a pentacyclic triterpenoid derived from Centella asiatica, is emerging as a potent neuroprotective agent with significant therapeutic potential for a spectrum of neurological disorders.[1][2] Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, anti-apoptotic, and pro-autophagic activities, positions it as a compelling candidate for drug development. This document provides an in-depth technical analysis of AA's core mechanisms, focusing on its modulation of key signaling pathways, its efficacy in various preclinical models, and the experimental protocols used to elucidate its function. Quantitative data are systematically presented, and complex molecular interactions are visualized to facilitate a comprehensive understanding for research and development professionals.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis, which are common pathological pillars in many neurological diseases.[1][3][4]

Antioxidant Activity

Oxidative stress is a key contributor to neuronal damage in conditions like Traumatic Brain Injury (TBI), Alzheimer's Disease (AD), and Parkinson's Disease (PD). AA combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

-

Nrf2/HO-1 Pathway Activation: In TBI models, AA administration upregulates the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1). This leads to a reduction in oxidative stress markers such as 8-hydroxy-2-deoxyguanosine (8-OHdG) and malondialdehyde (MDA). The activation of Nrf2 is mediated, in part, through the activation of Akt and ERK signaling.

Anti-Inflammatory Effects

Neuroinflammation, often mediated by activated microglia, exacerbates neuronal injury. AA demonstrates potent anti-inflammatory properties by modulating key inflammatory pathways.

-

Suppression of Pro-inflammatory Cytokines: AA effectively downregulates the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in models of TBI, spinal cord injury, epilepsy, and AD.

-

Modulation of NF-κB Signaling: In lipopolysaccharide (LPS)-stimulated microglial cells, AA inhibits the activation of the NF-κB pathway. This is achieved by enhancing the expression of Sirtuin 1 (Sirt1), which subsequently reduces the acetylation of the NF-κB p65 subunit, preventing its translocation to the nucleus and transcription of inflammatory genes.

-

NLRP3 Inflammasome Inhibition: In models of PD and spinal cord injury, AA suppresses the activation of the NLRP3 inflammasome, a key component of the innate immune response that can drive neuroinflammation.

Anti-Apoptotic and Mitochondrial Protection

Neuronal apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative diseases. AA provides robust protection by targeting the mitochondrial apoptotic pathway.

-

Regulation of Bcl-2 Family Proteins: AA modulates the balance of pro- and anti-apoptotic proteins, notably by increasing the expression of anti-apoptotic Bcl-xL and Bcl-2 and decreasing the expression of pro-apoptotic Bax.

-

Mitochondrial Integrity: AA stabilizes the mitochondrial membrane potential (MMP) and prevents the release of key apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol. In PD models, AA protects against mitochondrial dysfunction induced by toxins like MPP+ and rotenone and prevents the translocation of α-synuclein into mitochondria.

-

Autophagy Induction: In cellular models of Parkinson's Disease, AA protects dopaminergic neurons by inducing autophagy, which helps clear damaged mitochondria and toxic protein aggregates.

Signaling Pathway Modulation by this compound

The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling cascades.

Nrf2/ARE Signaling Pathway

Sirt1/NF-κB Signaling Pathway

PI3K/Akt/GSK-3β Neuroprotective Pathway

Efficacy in Neurological Disorder Models: Quantitative Data

The neuroprotective potential of AA has been quantified in numerous preclinical studies.

Table 1: Effects of this compound in Cerebral Ischemia Models

| Animal Model | AA Dose | Administration Route & Timing | Key Quantitative Findings | Reference |

|---|---|---|---|---|

| Mouse (Permanent Cerebral Ischemia) | 30 mg/kg | Oral; 1h pre-, 3, 10, 20h post-ischemia | ~60% reduction in infarct volume at day 1 | |

| Rat (Focal Embolic Stroke) | 75 mg/kg | IV; with low-dose t-PA 3h post-stroke | Significant reduction in infarct volume, improved neurological function |

| Rat (Focal Ischemia) | 75 mg/kg | IV; up to 12h post-ischemia | Significantly decreased infarct volume; Half-life of ~2.0 hours | |

Table 2: Modulation of Key Biomarkers by this compound in Neurodegenerative Models

| Disorder Model | Cell/Animal Model | AA Dose | Biomarker | Quantitative Change | Reference |

|---|---|---|---|---|---|

| Alzheimer's Disease | AlCl3-induced rats | 75 mg/kg | Bax, Cytosolic cytochrome c | Significant decrease | |

| Alzheimer's Disease | AlCl3-induced rats | 75 mg/kg | Bcl-2 | Significant increase | |

| Parkinson's Disease | MPTP-induced mice | 40, 80 mg/kg | Striatal α-synuclein, TLR4 | Significant decrease | |

| Parkinson's Disease | MPTP-induced mice | 40, 80 mg/kg | Striatal Dopamine, BDNF, GDNF | Significant increase | |

| Epilepsy | Kainic acid-induced mice | 20, 40 mg/kg | IL-1β, IL-6, TNF-α | Significant reduction in production |

| Traumatic Brain Injury | SD rats | Not specified | Nrf2, HO-1 | Elevated expression | |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Model | Value | Reference |

|---|---|---|---|

| Apparent Permeability (Papp) | In vitro BBB model (Porcine Brain Endothelial Cells) | 50.94 ± 10.91 × 10⁻⁶ cm/s | |

| Half-life (t½) | Rats (after 75 mg/kg IV dose) | ~2.0 hours |

| Oral Bioavailability | Rats | 16.25% | |

The high apparent permeability suggests AA can effectively cross the blood-brain barrier to exert its effects on the central nervous system.

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further development.

In Vivo Model: Focal Cerebral Ischemia (Rat)

-

Objective: To assess the neuroprotective effect of AA on infarct volume and neurological deficit after stroke.

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Ischemia Induction: Middle Cerebral Artery Occlusion (MCAO) is induced by introducing a filament into the internal carotid artery to block blood flow to the MCA. After a set period (e.g., 2 hours), the filament is withdrawn to allow reperfusion.

-

Drug Administration: this compound (e.g., 75 mg/kg) is dissolved in a vehicle (e.g., DMSO and saline) and administered intravenously (IV) at various time points post-MCAO (e.g., 3, 6, or 12 hours).

-

Outcome Measures:

-

Neurological Deficit Scoring: Animals are assessed using a graded scale (e.g., 0-5) to measure motor and behavioral deficits at 24 hours post-ischemia.

-

Infarct Volume Measurement: At 24 or 48 hours, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) area remains white. The volume of the infarct is then calculated using imaging software.

-

-

Reference: Lee et al. (2012)

In Vitro Model: Neuroinflammation (Microglia)

-

Objective: To determine the anti-inflammatory mechanism of AA in brain immune cells.

-

Cell Model: BV2 murine microglial cell line.

-

Inflammation Induction: Cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Drug Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified time (e.g., 1-2 hours) before LPS stimulation.

-

Outcome Measures:

-

Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using ELISA kits.

-

Western Blot Analysis: Cell lysates are analyzed to measure the expression and phosphorylation status of key signaling proteins, such as Sirt1, IκBα, and the p65 subunit of NF-κB.

-

Nitric Oxide (NO) Production: NO levels in the medium are measured using the Griess reagent as an indicator of iNOS activity.

-

-

Reference: Qian et al. (2018)

In Vitro Model: Parkinson's Disease (Dopaminergic Neurons)

-

Objective: To investigate the protective effects of AA against neurotoxin-induced cell death and mitochondrial dysfunction.

-

Cell Model: Human neuroblastoma SH-SY5Y cells, often differentiated into a more mature dopaminergic neuron-like phenotype.

-

Toxicity Induction: Cells are exposed to neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) or rotenone to mimic the mitochondrial damage seen in PD.

-

Drug Treatment: Cells are pre-treated with AA for 24 hours before the addition of the neurotoxin.

-

Outcome Measures:

-

Cell Viability: Assessed using the MTT assay.

-

Apoptosis: Measured by quantifying caspase-3/7 activity using fluorescent probes or by TUNEL staining.

-

Mitochondrial Membrane Potential (ΔΨm): Evaluated using fluorescent dyes like JC-10 or TMRE.

-

Mitochondrial ROS: Measured using probes like MitoSOX Red.

-

Western Blot: Used to analyze the expression of proteins related to apoptosis (Bax, Bcl-2), autophagy (LC3-II/I, Beclin-1), and dopaminergic phenotype (Tyrosine Hydroxylase).

-

-

Reference: Weng et al. (2023)

Conclusion and Future Directions

This compound demonstrates robust, multi-target neuroprotective activity across a range of preclinical models of neurological disorders. Its ability to concurrently mitigate oxidative stress, neuroinflammation, and apoptosis by modulating the Nrf2, NF-κB, and PI3K/Akt signaling pathways underscores its potential as a therapeutic agent. Furthermore, its favorable blood-brain barrier permeability profile makes it an attractive candidate for CNS drug development.

Future research should focus on:

-

Clinical Trials: Translating the extensive preclinical findings into well-designed human clinical trials to establish safety, dosing, and efficacy.

-

Pharmacokinetic Optimization: Developing novel formulations or delivery systems (e.g., solid lipid nanoparticles) to improve upon its 16.25% oral bioavailability and enhance brain tissue concentration.

-

Target Engagement Studies: Utilizing advanced techniques to confirm target engagement and biomarker modulation in more complex animal models and eventually in human subjects.

This comprehensive overview provides a strong foundation for researchers and drug developers to advance this compound from a promising natural compound to a clinically viable therapy for debilitating neurological disorders.

References

Asiatic Acid: An In-Depth Technical Guide to its Preliminary In Vitro Anti-Cancer Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asiatic Acid (AA) is a pentacyclic triterpenoid compound derived from the medicinal plant Centella asiatica (L.) Urb.[1][2] This plant has a long history of use in traditional Eastern medicine for its diverse pharmacological properties.[2][3] In recent years, significant scientific interest has focused on the anti-tumor characteristics of this compound.[1] A growing body of in vitro research demonstrates its potential to inhibit the growth and proliferation of a wide range of cancer cell lines, including those of the lung, colon, breast, liver, and prostate.

This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound's anti-cancer effects. It details the experimental protocols used, summarizes key quantitative data, and illustrates the molecular signaling pathways implicated in its mechanism of action. The findings suggest that AA exerts its anti-cancer effects through multiple pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling cascades involved in cell survival and proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard protocols for key experiments used to evaluate the in vitro anti-cancer efficacy of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.

Protocol:

-

Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium. Incubate the plate overnight in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-160 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control (e.g., DMSO).

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals, which appear as a purple precipitate.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker to ensure complete solubilization. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). The absorbance intensity is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a multi-step process characterized by distinct cellular events. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect early-stage apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells. Dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

-

Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This compound can inhibit cancer cell proliferation by inducing cell cycle arrest at specific checkpoints. Cell cycle analysis is performed by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), and then quantifying the DNA content per cell using flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them as previously described.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membranes.

-

Staining: Rehydrate the cells in PBS and treat them with RNase to prevent staining of RNA. Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). An increase in the sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on this compound.

Table 1: Cytotoxicity of this compound (IC₅₀ Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |

| M059J | Glioblastoma | 48 | 24 | |

| HeLa | Cervical Cancer | - | 13.91 - 111.72 | |

| MCF-7 | Breast Cancer | - | 13.91 - 111.72 | |

| SK-MEL-2 | Melanoma | 24 | ~40-50 | |

| SW480 | Colon Cancer | 24 | ~15-25 (µg/mL) | |

| HCT116 | Colon Cancer | 24 | ~15-25 (µg/mL) |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| M059J | Glioblastoma | AA | ↓ G0/G1 phase, ↑ S phase | |

| Tca8113 | Tongue Squamous Carcinoma | AA | G2/M phase arrest | |

| SW480 | Colon Cancer | AA | ↓ G1 phase, ↑ G2/M and S phases | |

| HCT116 | Colon Cancer | AA | ↓ G1 phase, ↑ G2/M and S phases | |

| cis NPC-039 / cis NPC-BM | Nasopharyngeal Carcinoma | AA (concentration-dependent) | ↑ Sub-G1 phase | |

| BHY | Oral Squamous Cell Carcinoma | AA (dose-dependent) | ↑ G2/M phase |

Table 3: Pro-Apoptotic Effects of this compound

| Cell Line | Cancer Type | Key Observations | Reference |

| Lung Cancer Cells | Lung Cancer | Induces apoptosis in a dose- and time-dependent manner, mitochondrial damage. | |

| SW480 | Colon Cancer | Induces apoptosis via mitochondrial death cascade: ↑ mitochondrial membrane permeability, cytochrome c release, caspase-9 & -3 activation, PARP cleavage. | |

| PC-3 | Prostate Cancer | ↑ ROS levels, ↑ Caspase activity, ↓ NF-κB expression. | |

| 4T1 | Breast Cancer | ↑ ROS, ↓ mitochondrial membrane potential, ↑ Cytochrome c, ↑ Bax, ↑ Cleaved Caspase-3, ↓ Bcl-2. | |

| cis NPC-039 / cis NPC-BM | Nasopharyngeal Carcinoma | Activates intrinsic and extrinsic apoptotic pathways: ↑ Bax, ↑ Caspase-3, -8, -9. | |

| Doxorubicin-resistant MCF-7 | Breast Cancer | Induces apoptosis via ROS production and ATP content reduction. |

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.

Caption: A typical experimental workflow for in vitro evaluation of this compound.

Caption: this compound-induced mitochondrial (intrinsic) apoptosis pathway.

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by this compound.

Caption: Modulation of MAPK (p38 and ERK) signaling pathways by this compound.

Conclusion

The preliminary in vitro evidence strongly suggests that this compound is a promising natural compound with significant multi-targeted anti-cancer properties. Its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis across a variety of cancer cell lines highlights its therapeutic potential. The primary mechanisms of action involve the induction of mitochondrial-mediated apoptosis through the generation of reactive oxygen species and modulation of the Bcl-2 protein family, as well as the inhibition of pro-survival signaling pathways like PI3K/Akt/mTOR. Furthermore, its influence on the MAPK signaling cascade contributes to its pro-apoptotic and anti-proliferative effects.

While these in vitro findings are compelling, further research is necessary. Future studies should focus on elucidating the complete molecular profile of this compound's activity, exploring its effects in combination with existing chemotherapeutic agents, and validating these in vitro results in more complex pre-clinical in vivo models to assess its efficacy, safety, and pharmacokinetic profile. The collective data positions this compound as a strong candidate for development as a novel cancer chemotherapeutic or adjuvant agent.

References

- 1. This compound in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Can this compound from Centella asiatica Be a Potential Remedy in Cancer Therapy?—A Review | MDPI [mdpi.com]

- 3. Anti-Cancer Effects of this compound, a Triterpene from Centilla asiatica L: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Asiatic Acid in Apoptosis and Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asiatic Acid (AA) is a pentacyclic triterpenoid derived from the medicinal plant Centella asiatica.[1] It has garnered significant attention in oncology for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-tumor effects.[2][3] Numerous studies have demonstrated that this compound can inhibit the proliferation of various cancer cells and induce programmed cell death (apoptosis) and cell cycle arrest.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's role in apoptosis and cell cycle regulation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

This compound and the Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death essential for tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. This compound has been shown to reinstate this process in cancer cells through multiple signaling pathways.

Mechanisms of Action

This compound triggers apoptosis through two primary routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

-

The Intrinsic (Mitochondrial) Pathway : This is a major mechanism for AA-induced apoptosis. AA disrupts the mitochondrial membrane potential by altering the expression of Bcl-2 family proteins. It upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This shift leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates a cascade of cysteine proteases known as caspases, primarily initiator caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.

-

The Extrinsic (Death Receptor) Pathway : this compound can also initiate apoptosis by engaging with death receptors on the cell surface. Studies have shown that AA treatment increases the expression of death receptors such as Fas and DR5. The binding of ligands to these receptors triggers a signaling cascade that directly activates initiator caspase-8, which then activates executioner caspases like caspase-3, converging with the intrinsic pathway to execute apoptosis.

-

PI3K/Akt/mTOR Signaling Pathway : The PI3K/Akt/mTOR pathway is a critical pro-survival pathway often hyperactivated in cancer. This compound has been shown to inhibit this pathway, which contributes to its pro-apoptotic effects. By suppressing the phosphorylation of Akt and mTOR, AA promotes the expression of the tumor suppressor Pdcd4, leading to the inhibition of proliferation and induction of apoptosis in cancer cells such as human colon carcinoma.

-

MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38 MAPK, plays a complex role in cell fate. This compound's effects are often mediated through the modulation of this pathway. It has been observed to increase the phosphorylation of p38, a key mediator in AA-induced apoptosis in cisplatin-resistant nasopharyngeal carcinoma cells. Concurrently, it can decrease the phosphorylation of the pro-survival kinase ERK.

-

Role of p53 : The tumor suppressor protein p53 is a critical regulator of apoptosis and cell cycle arrest. This compound can induce apoptosis by enhancing the expression of p53, which can, in turn, transcriptionally activate pro-apoptotic genes like Bax.

Signaling Pathway Visualizations

Caption: Overview of apoptosis signaling pathways modulated by this compound.

Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of this compound are dose- and time-dependent across various cancer cell lines.

| Cell Line | Cancer Type | Concentration (µM) | Duration (h) | Apoptotic Effect | Reference |

| SW480 & HCT116 | Colon Carcinoma | 20 - 60 | 24 | Increased Annexin V+/PI+ cells, indicating significant apoptosis. | |

| cis NPC-039 & cis NPC-BM | Cisplatin-Resistant Nasopharyngeal Carcinoma | 50 - 75 | 24 | Significant increase in early and late-stage apoptotic cells. | |

| A549 | Lung Cancer | 40 - 80 | 24 | Annexin V+ cells increased from 17.1% (control) to 54.5% (40 µM) and 63.9% (80 µM). | |

| HepG2 | Hepatoma | Not specified | Not specified | Dose-dependent induction of apoptosis. | |

| MCF-7 & MDA-MB-231 | Breast Cancer | Not specified | Not specified | Effective growth inhibition via apoptosis induction. |

Experimental Protocol: Apoptosis Assay via Annexin V/PI Staining

This is a common flow cytometry-based method to detect and quantify apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., 1 x 10⁶ cells) in culture flasks or plates. Allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75 µM) and a vehicle control for a specified period (e.g., 24 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. Combine the floating and adherent populations for each sample.

-

Washing: Centrifuge the cell suspensions (e.g., at 300-700 x g for 5 minutes) and wash the cell pellets twice with cold PBS to remove culture medium.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC/Alexa Fluor 488 at 488 nm and detect emission around 530 nm. Excite PI and detect emission around 617 nm. Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

This compound and Cell Cycle Regulation

In addition to inducing apoptosis, this compound exerts its anti-proliferative effects by arresting the cell cycle, preventing cancer cells from progressing through the division phases.

Mechanisms of Action

Cell cycle progression is tightly controlled by a series of checkpoints regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). This compound disrupts this machinery, causing arrest at the G0/G1, S, or G2/M phases, depending on the cancer cell type.

-

G0/G1 Phase Arrest : AA has been shown to induce G0/G1 arrest by significantly decreasing the protein levels of G1-phase regulators, including CDK2, CDK4, CDK6, Cyclin D, and Cyclin E.

-

S-G2/M Phase Arrest : In other cell types, such as breast and lung cancer cells, AA induces arrest in the S and G2/M phases. This is associated with reduced levels of Cyclin A, Cyclin B1, and the key mitotic kinase Cdc2.

-

Upregulation of CDK Inhibitors (CKIs) : A key mechanism for AA-induced cell cycle arrest is the upregulation of CDK inhibitor proteins. AA treatment leads to a significant increase in the expression of p21 (WAF1/Cip1) and p27 (Kip1). These proteins bind to and inactivate cyclin-CDK complexes, thereby halting cell cycle progression. The induction of p21 can occur in both a p53-dependent and -independent manner.

Cell Cycle Regulation Visualization

Caption: Mechanism of this compound-induced cell cycle arrest.

Quantitative Data on Cell Cycle Arrest

| Cell Line | Cancer Type | Concentration (µM) | Duration (h) | Cell Cycle Effect | Reference |

| SW480 & HCT116 | Colon Carcinoma | Not specified | 24 | G2 and S phase arrest. | |

| cis NPC-039 & cis NPC-BM | Cisplatin-Resistant Nasopharyngeal Carcinoma | 25 - 75 | Not specified | Dose-dependent increase in the Sub-G1 population (apoptotic cells). | |

| MCF-7 & MDA-MB-231 | Breast Cancer | Not specified | Not specified | S-G2/M phase arrest. | |

| BHY | Oral Squamous Cell Carcinoma | 15.6 - 31.25 | 24 | G2/M phase cells increased from 9.62% (control) to 45.63% and 53.12%. |

Experimental Protocol: Cell Cycle Analysis by PI Staining

This protocol describes the use of Propidium Iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and measuring their fluorescence intensity via flow cytometry, one can determine the amount of DNA per cell. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. A "sub-G1" peak represents apoptotic cells with fragmented DNA.

Methodology:

-

Cell Culture and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol (Section 1.4).

-

Cell Harvesting: Collect and wash the cells with PBS as previously described.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cell membrane. Incubate for at least 2 hours at -20°C (can be stored for longer).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Integrated Experimental Workflow

A typical investigation into the effects of this compound on a cancer cell line involves a series of interconnected experiments.

Caption: Standard experimental workflow for investigating this compound's anticancer effects.

Conclusion

This compound is a promising natural compound that effectively targets two fundamental hallmarks of cancer: uncontrolled proliferation and evasion of apoptosis. It employs a multi-pronged approach by modulating several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, to induce both intrinsic and extrinsic apoptosis. Concurrently, it halts the cancer cell division machinery by downregulating critical cyclins and CDKs while upregulating CDK inhibitors, leading to cell cycle arrest. The comprehensive data strongly support the continued investigation of this compound as a potential therapeutic agent in oncology. Future research should focus on its in vivo efficacy, bioavailability, and potential for combination therapies to enhance its anti-tumor activity.

References

- 1. This compound induces colon cancer cell growth inhibition and apoptosis through mitochondrial death cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Ethnobotanical Legacy and Pharmacological Potential of Asiatic Acid from Centella asiatica

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Centella asiatica, commonly known as Gotu Kola, possesses a rich history in traditional medicine across Asia for its remarkable therapeutic properties, particularly in wound healing and cognitive enhancement.[1][2] Modern scientific inquiry has identified asiatic acid, a pentacyclic triterpenoid, as one of the primary bioactive constituents responsible for these effects. This technical guide provides a comprehensive literature review of the ethnobotanical uses of Centella asiatica with a specific focus on this compound. It details quantitative data on this compound content, extraction methodologies, and experimental protocols for its analysis. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development.

Ethnobotanical Uses of Centella asiatica

For centuries, various cultures have utilized Centella asiatica for a wide array of medicinal purposes. The aerial parts, including leaves and stems, and sometimes the roots, are the primary plant parts used.[1][3] Traditional applications with relevance to this compound's known pharmacological activities include:

-

Wound Healing and Skin Disorders: In Ayurvedic and traditional Chinese medicine, Centella asiatica is a cornerstone for treating wounds, burns, psoriasis, and other skin conditions.[4] Its traditional use in promoting wound healing aligns with modern findings on this compound's ability to stimulate collagen synthesis.

-

Cognitive Enhancement: Traditional systems of medicine have long revered Centella asiatica for its neuroprotective and cognitive-enhancing properties, often referring to it as a "brain tonic." This traditional knowledge is now being explored through scientific investigation into the neuroprotective mechanisms of this compound.

-

Anti-inflammatory Applications: The plant has been traditionally used to treat inflammatory conditions. This corresponds with research demonstrating the anti-inflammatory effects of this compound through the modulation of key signaling pathways.

Quantitative Analysis of this compound

The concentration of this compound in Centella asiatica varies depending on the plant part and geographical origin. Furthermore, the choice of extraction method significantly impacts the yield of this valuable compound.

Table 1: this compound Content in Different Parts of Centella asiatica

| Plant Part | This compound Content (μg/g fresh weight) | Reference |

| Roots | 190.2 | |

| Rhizome | Not specified | |

| Petiole | Not specified | |

| Leaves | Not specified | |

| In vitro leaf callus | Up to 258.3 (with elicitors) |

Table 2: Yield of this compound from Centella asiatica using Various Extraction Methods

| Extraction Method | Solvent | Temperature | Yield of this compound (mg/g) | Reference |

| Subcritical Water Extraction | Water | 250°C | 7.8 | |

| Conventional Liquid Solvent | Methanol | Room Temperature | 2.0 - 2.2 | |

| Conventional Liquid Solvent | Ethanol | Room Temperature | 2.0 - 2.2 | |

| Conventional Liquid Solvent | Methanol | Boiling Point | 2.3 - 10.0 | |

| Conventional Liquid Solvent | Ethanol | Boiling Point | 2.3 - 10.0 | |

| Water Extraction (Nanopowders) | Water | Not specified | 7.09 | |

| Ultrasound-Assisted Extraction | Methanol | Not specified | 3.38 |

Experimental Protocols

Extraction of this compound

3.1.1. Subcritical Water Extraction

This method utilizes water at elevated temperatures and pressures to enhance the extraction of bioactive compounds.

-

Apparatus: High-pressure extraction vessel, high-pressure pump, preheater, heat furnace, heat exchanger, back-pressure regulator.

-

Procedure:

-

Charge 50 g of powdered Centella asiatica into the extraction vessel.

-

Introduce deionized water into the extractor using the high-pressure pump to the desired pressure (e.g., 40 MPa).

-

Increase the temperature of the extraction vessel to the desired temperature (e.g., 250°C).

-

Perform static extraction for a specified duration (e.g., 5 hours).

-

Collect the extract by opening the back-pressure regulator.

-

Cool the extract and analyze the yield of this compound.

-

3.1.2. Conventional Liquid Solvent Extraction

This is a standard method for extracting phytochemicals.

-

Apparatus: Round bottom flask, magnetic stirrer, filter membrane.

-

Procedure:

-

Place 3 g of powdered Centella asiatica in a 250 ml round bottom flask.

-

Add 100 ml of the chosen solvent (e.g., methanol or ethanol).

-

Stir the mixture at a specified temperature (room temperature or boiling point) for a set duration (e.g., 5 hours at boiling point, 24 hours at room temperature).

-

Filter the mixture through a 0.4 μm membrane filter to obtain the crude extract.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying this compound in extracts.

-

Instrumentation: HPLC system with a UV-Vis or PDA detector.

-

Chromatographic Conditions (Example):

-

Column: RP-C18 column.

-

Mobile Phase: A gradient of water and methanol is often used. An isocratic mobile phase of 0.1% orthophosphoric acid and acetonitrile (50:50) has also been reported.

-

Flow Rate: Typically around 1 ml/min.

-

Detection Wavelength: 205 nm or 210 nm.

-

-

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of pure this compound (e.g., 1000 µg/ml in methanol) and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol) and filter it before injection.

-

Analysis: Inject the standard solutions and the sample extract into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

This pathway is crucial for regulating cell proliferation, growth, and survival. This compound has been shown to influence this pathway, which is often dysregulated in cancer.

References

- 1. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 2. The 8 Extraction Methods Of Centella Asiatica Extract [greenspringnatural.com]

- 3. researchgate.net [researchgate.net]